Sulfolane

概要

説明

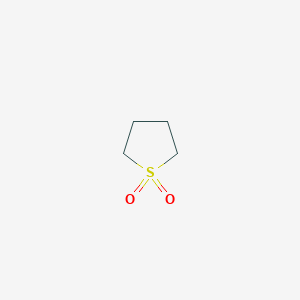

Sulfolane (tetramethylene sulfone; C₄H₈SO₂) is a polar aprotic solvent with a cyclic sulfone structure. Its key properties include a high dielectric constant (εᵣ = 43), thermal stability (boiling point: 285°C), and miscibility with water and organic solvents like toluene and acetone . These attributes make it ideal for industrial applications such as extractive distillation of aromatics (e.g., benzene, toluene) from hydrocarbons and acid gas removal in natural gas processing . This compound’s sulfur atom in the +6 oxidation state grants resistance to chemical and electrochemical degradation, further enhancing its utility .

準備方法

Synthesis from 1,4-Butane Sultone

The cyclization of 1,4-butane sultone represents a direct route to sulfolane, leveraging intramolecular esterification under controlled conditions.

Reaction Mechanism and Process Conditions

In this method, 1,4-butane sultone undergoes hydrolysis in the presence of acetic acid and water at elevated temperatures (135–155°C) and reduced pressure (1–3 Torr). The reaction proceeds via nucleophilic attack by water on the sultone’s electrophilic sulfur center, followed by ring-opening and subsequent dehydration to form this compound . Key steps include:

-

Sultone Preparation : Chlorobutyl acetate reacts with sodium sulfite in water under reflux to yield 1,4-butane sultone.

-

Acid-Catalyzed Hydrolysis : Acetic acid facilitates protonation of the sultone’s oxygen, enhancing water’s nucleophilicity.

-

Vacuum Distillation : High-vacuum distillation at 155°C removes water and acetic acid, yielding this compound with 88.49% purity .

Table 1: Synthesis Parameters for 1,4-Butane Sultone Route

| Parameter | Value | Source |

|---|---|---|

| Temperature | 135–155°C | |

| Pressure | 1–3 Torr | |

| Reaction Time | 0.8 hours | |

| Yield | 88.49% | |

| Catalyst | Acetic acid |

Industrial Refinement

Large-scale production requires meticulous control of vacuum distillation to prevent this compound degradation. Residual sodium chloride from neutralization is removed via filtration, while methanol-water mixtures recover excess solvents .

Reaction of Sulfur Dioxide and 1,3-Butadiene

The catalytic coupling of sulfur dioxide (SO₂) and 1,3-butadiene forms sulfolene, which is subsequently hydrogenated to this compound. This method dominates industrial production due to its scalability.

Solvent-Free Sulfolene Synthesis

In a solvent-free system, SO₂ and 1,3-butadiene react at 149–204°C (300–400°F) to produce molten sulfolene. The absence of solvents eliminates side reactions and improves conversion rates . Excess SO₂ is removed via vacuum flashing, reducing catalyst poisoning in downstream hydrogenation .

Neutralization and Corrosion Mitigation

Residual SO₂ is converted to sulfur trioxide (SO₃) using hydrogen peroxide, followed by neutralization with aqueous caustic soda (NaOH) to form sodium sulfate. This step prevents sulfuric acid formation, addressing corrosion challenges in reactors .

Table 2: Key Parameters for SO₂-Butadiene Route

| Parameter | Value | Source |

|---|---|---|

| Molar Ratio (SO₂:C₄H₆) | 1:1 to 1.5:1 | |

| Temperature | 149–204°C | |

| Neutralization Agent | Hydrogen peroxide + NaOH | |

| Catalyst | Nickel/palladium-based |

Hydrogenation of Sulfolene

Sulfolene’s exocyclic double bond is hydrogenated to yield this compound, typically using heterogeneous catalysts.

Catalytic Systems and Side Reactions

Nickel or palladium catalysts facilitate sulfolene hydrogenation at 100–150°C and 10–50 bar H₂ pressure. Side reactions, such as over-hydrogenation to thiolanes, are minimized by optimizing H₂ stoichiometry .

Purification Challenges

Post-hydrogenation, this compound is separated from spent catalysts via filtration. Solvents like methanol or water are recovered through fractional distillation, achieving >99% purity .

Industrial-Scale Production Dynamics

Batch vs. Continuous Processes

Batch reactors dominate this compound synthesis due to easier control over exothermic reactions. However, continuous systems are emerging for high-volume production, reducing downtime between cycles .

Waste Management Innovations

Sulfur dioxide and unreacted butadiene are scrubbed with caustic soda, forming non-hazardous sodium sulfate. Solid wastes (spent catalysts, polymers) are incinerated or landfilled under regulatory guidelines .

Comparative Analysis of Preparation Methods

| Method | Yield | Corrosion Risk | Scalability |

|---|---|---|---|

| 1,4-Butane Sultone | 88.5% | Low | Moderate |

| SO₂-Butadiene | 85–90% | High (mitigated) | High |

| Sulfolene Hydrogenation | 92–95% | Moderate | High |

The SO₂-butadiene route offers superior scalability but requires rigorous corrosion control. Hydrogenation provides the highest yields but demands costly catalysts.

科学的研究の応用

Oil Refining and Petrochemical Industry

Sulfolane is primarily employed in the extraction of aromatic hydrocarbons, specifically benzene, toluene, and xylene (BTX), from refinery reformate. This process enhances the quality of gasoline by allowing for precise control over aromatic content. The use of this compound in this context is often coupled with proprietary technologies from companies like Axens and UOP to optimize extraction efficiency .

Natural Gas Treatment

In sour gas treatment, this compound serves as a solvent for removing hydrogen sulfide (HS), carbon dioxide (CO), and other sulfur compounds from natural gas streams. Its ability to act as a foam inhibitor further enhances process reliability during gas purification .

Chemical Manufacturing

This compound is utilized as a solvent in various chemical reactions, including the production of herbicides, insecticides, fungicides, and pharmaceuticals. Its high solubility in water makes it suitable for processes requiring aqueous solutions .

Biodegradation Studies

Research has indicated that this compound can undergo biodegradation under aerobic conditions, which is crucial for understanding its environmental impact, especially in contaminated groundwater scenarios. Studies conducted in subarctic aquifers have shown that this compound biodegrades effectively when nutrients are available .

Toxicity Assessments

The National Toxicology Program (NTP) has conducted extensive studies on this compound's toxicity to assess its potential health impacts due to environmental exposure. Findings indicate that while this compound is generally well-absorbed by organisms, it can lead to mild immunotoxic effects in rodents .

Case Studies

作用機序

Sulfolane acts primarily as a solvent, facilitating various chemical reactions by dissolving reactants and intermediates . Its polar aprotic nature allows it to stabilize charged species, making it effective in reactions involving ionic intermediates. The molecular interactions, such as hydrogen bonding and van der Waals forces, play a crucial role in its effectiveness as a solvent .

類似化合物との比較

N-Methyl-2-Pyrrolidone (NMP)

Physicochemical Properties :

| Property | Sulfolane | NMP |

|---|---|---|

| Molecular Formula | C₄H₈SO₂ | C₅H₉NO |

| Boiling Point (°C) | 285 | 202 |

| Dielectric Constant | 43 | 32 |

| Toxicity | Neurotoxic | Reproductive toxin |

Environmental Impact :

- This compound degrades aerobically but slower than hydrocarbons, requiring oxygen for mineralization . NMP has higher biodegradability but poses groundwater contamination risks due to higher volatility .

Diisopropylamine (DIPA)

Biodegradation :

- DIPA degrades faster than this compound in co-contaminated environments, as microbial communities preferentially metabolize amines over this compound .

Ionic Liquids (ILs)

Extraction Efficiency :

- ILs, such as quinolinium-based derivatives, exhibit higher selectivity for aromatic sulfur compounds (e.g., thiophene) compared to this compound or NMP .

- This compound remains cost-effective for large-scale industrial use, while ILs are emerging as greener alternatives with tunable properties .

Thermal Stability :

- This compound outperforms many ILs in thermal stability, making it suitable for high-temperature gas processing .

Cyrene® (Dihydrolevoglucosenone)

Sustainability :

- Cyrene, a bio-based solvent, shares this compound’s polar aprotic nature but avoids reliance on fossil fuels. It serves as a sustainable alternative in polymer and coating applications .

- This compound’s higher dielectric constant (43 vs. Cyrene’s ~35) provides superior solvation for inorganic salts, critical in electrochemical applications .

Sulfones and Sulfoxides

Chemical Resistance :

- This compound’s fully oxidized sulfur (+6) makes it more resistant to oxidation than sulfoxides (e.g., tetramethylene sulfoxide), which can act as electron acceptors and degrade .

- In catalytic systems, this compound’s inertness reduces side reactions compared to sulfoxides .

Analytical Methods

This compound is commonly analyzed via GC-MS or GC-FID after extraction with ethyl acetate or dichloromethane . Isotopically labeled this compound-d₈ is used as an internal standard for precision . In contrast, NMP and DIPA often require LC-MS due to lower volatility. This compound’s thermal stability allows Soxhlet extraction from soil, though chlorinated solvents raise environmental concerns .

Key Research Findings

- Biodegradation : Aerobic mineralization of this compound produces CO₂ and sulfate, but co-contaminants like hydrocarbons inhibit degradation rates .

- Toxicity : Rodent studies show this compound induces neurotoxicity (seizures, motor activity changes) at doses >200 mg/kg, necessitating careful handling .

- Corrosion : this compound’s zwitterionic structure can corrode industrial equipment, unlike more inert solvents like ILs .

生物活性

Sulfolane, a water-soluble organosulfur compound (C4H8SO2), is widely used as a solvent in various industrial applications. Its unique physicochemical properties, such as high thermal stability and dipolar aprotic nature, make it an attractive choice for chemical reactions. However, its biological activity, particularly its toxicity and biodegradation potential, has garnered significant attention in recent research. This article provides a comprehensive overview of the biological activity of this compound, including its toxicological effects, biodegradation mechanisms, and case studies.

This compound is characterized by:

- High thermal stability : It remains stable at elevated temperatures but decomposes slowly at 220 °C, producing sulfur dioxide and polymeric materials .

- Solvation power : The compound exhibits strong solvation of cations due to the sulfone group's oxygens, enhancing nucleophilicity in various reactions .

- Low skin penetration : Compared to other solvents like DMSO or DMF, this compound has lower skin permeability, which is beneficial in reducing systemic toxicity risks .

Acute and Chronic Toxicity

Research indicates that this compound is acutely toxic at higher doses. Studies on various animal models have shown:

- Lethal Dose (LD50) : The LD50 for this compound varies across species; for instance, guinea pigs exhibit convulsions and death at doses over 200 mg/kg .

- Behavioral Effects : In rats, exposure to this compound has been linked to alterations in behavioral and autonomic thermoregulation .

Table 1 summarizes the reported LD50 values across different species:

| Species | LD50 (mg/kg) |

|---|---|

| Guinea Pig | >200 |

| Rat | 500-800 |

| Mouse | 600 |

Immunotoxicity

A study examining the immunotoxic effects of this compound following developmental exposure found minimal impacts on the immune system in rodents. This suggests that while this compound is toxic at high doses, its immunotoxicity may not be significant at lower exposures .

Biodegradation Potential

The biodegradation of this compound has been investigated to assess its environmental impact. Key findings include:

- Microbial Degradation : Certain microorganisms have been identified that can degrade this compound effectively. Research indicates that these microbes can reduce this compound concentrations significantly in contaminated environments .

- Bioremediation Techniques : Laboratory studies have shown that combining high pH conditions with calcium peroxide enhances the mineralization of this compound in groundwater .

Table 2 presents various bioremediation techniques and their effectiveness:

| Technique | Effectiveness (Reduction %) |

|---|---|

| Microbial Degradation | 60-90% |

| Fenton's Reagent | 70% |

| Calcium Peroxide with Ozone | 85% |

Groundwater Contamination

In a notable case study, this compound was found to contaminate groundwater at a facility in Canada. The maximum concentration recorded was 800 mg/L. Remediation efforts included natural attenuation processes where wetland vegetation was studied for its ability to uptake this compound. Results indicated variable concentrations within different plant parts, highlighting the complexity of bioremediation strategies in natural settings .

Pilot-Scale Studies

A pilot-scale study aimed to evaluate the effectiveness of UV-based advanced oxidation processes (AOPs) for treating this compound-contaminated water. The study reported a synergistic effect when combining H2O2 with TiO2 and ozone, leading to significant reductions in this compound levels .

Q & A

Basic Research Questions

Q. How can sulfolane concentrations in environmental matrices (e.g., water, soil) be accurately determined, and what methodological challenges arise during sample preparation?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) with ethyl acetate extraction for plasma or environmental samples . For water samples, adjust pH to optimize extraction efficiency and minimize matrix interference. Validate methods using internal standards (e.g., deuterated analogs) to account for recovery variability. Challenges include this compound’s high water solubility, requiring solid-phase extraction (SPE) or liquid-liquid extraction (LLE) with solvents like dichloromethane .

- Data Validation : Cross-check results with Hand and Othmer-Tobias equations for LLE consistency (R² > 0.99) .

Q. What experimental approaches are recommended for measuring this compound’s physicochemical properties, such as solubility and interfacial tension in ternary systems?

- Methodology : Employ the drop volume method to measure interfacial tension in systems like this compound-benzene-n-hexane. Control variables include temperature (e.g., 313.15 K) and water content in this compound, which significantly affects interfacial behavior . For solubility, use COSMO-RS computational models to predict liquid-liquid equilibrium (LLE) data, then validate experimentally .

- Example Data :

| System | Temperature (K) | Interfacial Tension (mN/m) | Deviation from Model |

|---|---|---|---|

| This compound-Benzene-n-Hexane | 313.15 | 2.8 ± 0.3 | <5% |

Advanced Research Questions

Q. How can computational models (e.g., COSMO-RS, DFT) reconcile discrepancies between predicted and experimental this compound-aromatic extraction data at varying concentrations?

- Methodology : Use density functional theory (DFT) to analyze interaction energies in this compound-aromatic complexes (e.g., this compound-toluene). At low aromatic concentrations, COSMO-RS predictions align with experiments (AAD = 0.046 mol/kg), but deviations occur at high concentrations due to underestimation of van der Waals interactions . Refine models by integrating σ-profile analyses and RDG/IGMH plots to visualize weak interactions (e.g., hydrogen bonding between this compound’s oxygen and aromatic hydrogens) .

Q. What molecular dynamics (MD) force field refinements are needed to improve predictions of this compound’s transport properties (e.g., self-diffusion coefficient)?

- Methodology : Existing force fields underestimate this compound’s self-diffusion coefficient by two orders of magnitude (e.g., predicted 6.0×10⁻¹³ m²/s vs. experimental 14.72×10⁻¹¹ m²/s). Incorporate polarizable force fields or adjust Lennard-Jones parameters to better capture liquid-phase dynamics. Validate with long MD trajectories (>25 ns) to reduce viscosity estimation errors .

Q. How do subarctic aquifer conditions (low temperature, nutrient scarcity) limit this compound biodegradation, and how can these constraints be experimentally addressed?

- Methodology : Conduct aerobic microcosm studies with contaminated subarctic sediments. Add nitrogen/phosphate amendments to stimulate microbial activity. Monitor sulfate production as a biodegradation marker. Note: Anaerobic degradation is inconsistent, requiring specific terminal electron acceptors (e.g., Mn(IV)) .

- Example Data :

| Condition | Degradation Rate (mg/L/day) | Key Limiting Factor |

|---|---|---|

| Aerobic, 8°C | 0.12 | Temperature |

| Aerobic, 28°C + Nutrients | 2.5 | Nutrient availability |

Q. Data Contradiction Analysis

Q. Why do COSMO-RS predictions for this compound’s extraction efficiency diverge from experimental data at high aromatic concentrations?

- Analysis : At high benzene/toluene concentrations, COSMO-RS underestimates this compound’s selectivity due to unaccounted hydrogen-bonding interactions. Experimental σ-profiles show stronger this compound-aromatic affinity than predicted, particularly in the extract phase . Resolve by recalibrating model parameters using experimental LLE data and DFT-calculated interaction energies.

Q. Methodological Recommendations

- For Corrosion Studies : Use electrochemical impedance spectroscopy (EIS) to evaluate carbon steel corrosion in this compound-water mixtures. Control water content (<1% w/w) to minimize corrosion rates .

- For Environmental Remediation : Test UV-based advanced oxidation (e.g., TiO₂/rGO photocatalysis) for this compound degradation. Optimize LED wavelength and catalyst loading to achieve >90% degradation in aqueous media .

特性

IUPAC Name |

thiolane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2S/c5-7(6)3-1-2-4-7/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXJUTPCZVOIRIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2S | |

| Record name | SULFOLANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9094 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3027037 | |

| Record name | Sulfolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sulfolane is a colorless oily liquid with a weak oily odor. Solidifies (freezing point is 79 °F) and sinks on first contact with water, then mixes with water. (USCG, 1999), Liquid; Other Solid, Liquid; mp = 27.4-27.8 deg C; [Merck Index] White solid; [HSDB] Colorless liquid; mp = 26 deg C; [CAMEO] Colorless solid; mp = 27 deg C; [SIDS UNEP] Colorless crystalline solid; mp = 25-28 deg C; [Alfa Aesar MSDS] | |

| Record name | SULFOLANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9094 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiophene, tetrahydro-, 1,1-dioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfolane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7264 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

545 °F at 760 mmHg (USCG, 1999), 285 °C | |

| Record name | SULFOLANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9094 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFOLANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/122 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

330 °F (USCG, 1999), 177 °C (350 °F) (OPEN CUP) | |

| Record name | SULFOLANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9094 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFOLANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/122 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Partially miscible with octanes, olefins, naphthenes; miscible with water, Acetone, toluene at 30 °C, Freely soluble in alcohol, soluble in dilute mineral acids | |

| Record name | SULFOLANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/122 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.26 at 86 °F (USCG, 1999) - Denser than water; will sink, 1.2606 at 30 °C/4 °C | |

| Record name | SULFOLANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9094 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFOLANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/122 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0062 [mmHg], Vapor pressure: 5 mm @ 118 °C, 0.0062 mm Hg at 27.6 °C /Extrapolated/ | |

| Record name | Sulfolane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7264 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SULFOLANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/122 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or creamy white, crystalline powder | |

CAS No. |

126-33-0, 28452-93-9 | |

| Record name | SULFOLANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9094 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dihydrothiophene 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028452939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SULFOLANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46443 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiophene, tetrahydro-, 1,1-dioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydrothiophene 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFOLANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5L06AH4G5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SULFOLANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/122 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

79 °F (USCG, 1999), 27.4-27.8 °C | |

| Record name | SULFOLANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9094 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFOLANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/122 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。